molecular formula C20H18FNO2 B2652846 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide CAS No. 941897-78-5

3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide

Cat. No. B2652846
M. Wt: 323.367
InChI Key: WETMDJQXLWYMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains phenyl groups, which are functional groups characterized by a ring of six carbon atoms, known as a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation . Phenyl groups can participate in reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on S-1, a compound similar to 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide, provides insights into its pharmacokinetics and metabolism. S-1 is a selective androgen receptor modulator (SARM) and has shown promise as a therapeutic agent for benign hyperplasia. This research highlights the compound's pharmacokinetic characteristics like low clearance, moderate volume of distribution, and extensive metabolism in rats (Wu et al., 2006).

Crystal Structure Analysis

The crystal structure of compounds similar to 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide has been studied, offering valuable information for drug design. For instance, the crystal structure of 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate, synthesized by reacting 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate, provided insights into molecular interactions and configurations important for pharmaceutical applications (Li et al., 2008).

Synthesis and Characterization

The synthesis and characterization of various analogues and derivatives of similar compounds have been a focus of research. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, through a reaction between amphetamine and flurbiprofen, provided essential data on the molecular structure and characteristics vital for developing pharmaceutical agents (Manolov et al., 2022).

Antioxidant and Anticancer Activity

Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bears structural similarity, revealed significant antioxidant and anticancer activities. These derivatives showed promising results in tests against human glioblastoma and breast cancer cell lines, suggesting potential therapeutic applications in oncology (Tumosienė et al., 2020).

Photophysical Properties

The photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, a compound structurally related to 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide, have been studied. This research is crucial for understanding the interaction of these compounds with light, which is vital for applications in phototherapy and photochemistry (Kumari et al., 2017).

properties

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMDJQXLWYMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide

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